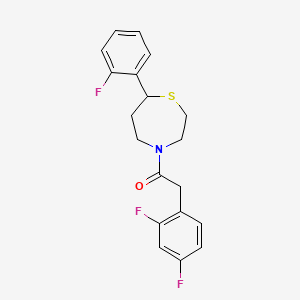

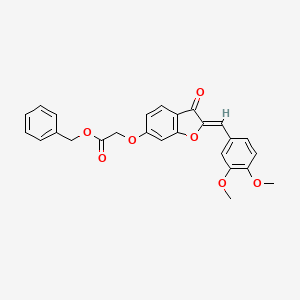

![molecular formula C9H9F3OS B2885417 1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol CAS No. 427876-87-7](/img/structure/B2885417.png)

1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol” is a chemical compound with the CAS Number: 427876-87-7 . It has a molecular weight of 222.23 . The IUPAC name for this compound is 1-[4-(trifluoromethoxy)phenyl]ethanethiol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9F3OS/c1-6(14)7-2-4-8(5-3-7)13-9(10,11)12/h2-6,14H,1H3 . This code represents the molecular structure of the compound.Scientific Research Applications

Atomically Precise Metal Nanoclusters

Thiols, including compounds similar to "1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol," have been extensively used in the synthesis of atomically precise metal nanoclusters. These nanoclusters are stabilized by ligands such as thiols and phosphines, demonstrating their vital role in creating new materials with potential applications in catalysis, electronics, and nanotechnology. For instance, hydride-rich silver nanoclusters co-protected by phosphines have been synthesized, showcasing the use of thiols in forming stable, atomically precise nanoclusters with accessible metal sites for further functionalization (Bootharaju et al., 2016).

Polymer Science

In the realm of polymer science, thiols play a crucial role in radical polyaddition reactions, leading to the formation of polymers with unique properties. These reactions allow for the selective addition of thiol groups to allenyloxy groups, resulting in polymers that contain reactive carbon-carbon double bonds, which can undergo further functionalization (Sato et al., 1993).

Adsorbents for Organic Compounds

Thiol-functionalized materials have shown considerable promise as adsorbents for organic compounds. Ethylene and phenylene bridged polysilsesquioxanes functionalized with amine and thiol groups have been developed as efficient adsorbents for volatile organic compounds. These materials exhibit a high surface area and affinity for adsorbing several organic compounds, highlighting the importance of thiol groups in environmental applications (Da̧browski et al., 2007).

Surface Modification and Corrosion Protection

Silane coatings functionalized with thiol groups have been used for the corrosion protection of metals. The strong bond formed between the thiolate and metal surfaces enhances the durability and efficacy of these coatings, offering a promising approach for protecting metals against corrosion. This application is particularly relevant in the context of materials engineering and protection against environmental degradation (Zucchi et al., 2004).

properties

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]ethanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c1-6(14)7-2-4-8(5-3-7)13-9(10,11)12/h2-6,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXGPBJPXSJZIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide](/img/structure/B2885335.png)

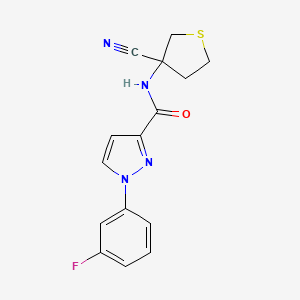

![4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2885337.png)

![3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(4-Aminophenyl)methyl]-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2885340.png)

![N-(4-bromo-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2885341.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2885345.png)

![N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2885346.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2885355.png)